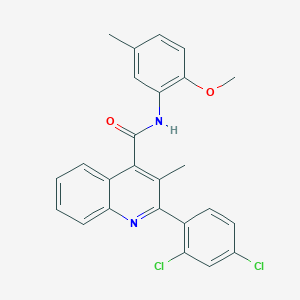
1-sec-butyl-4-(3-chlorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-(3-chlorobenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since gained popularity as a recreational drug due to its psychoactive effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
作用機序
1-sec-butyl-4-(3-chlorobenzoyl)piperazine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in energy, alertness, and euphoria, which are the primary psychoactive effects of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine.
Biochemical and Physiological Effects
1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as tachycardia, hypertension, and hyperthermia. 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has also been shown to cause oxidative stress and neurotoxicity in animal studies.
実験室実験の利点と制限
1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, it has a narrow therapeutic window, which means that it can cause adverse effects at doses close to its therapeutic dose.
将来の方向性
There are several future directions for research on 1-sec-butyl-4-(3-chlorobenzoyl)piperazine. One area of research is the development of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine analogs that have improved therapeutic properties and reduced adverse effects. Another area of research is the study of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine's mechanism of action and its interaction with other drugs. Additionally, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine could be studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, or 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has a similar mechanism of action to amphetamines and has been studied for its potential use in the treatment of ADHD, narcolepsy, depression, and anxiety. However, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several limitations, including its narrow therapeutic window and short half-life. There are several future directions for research on 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, including the development of analogs and the study of its mechanism of action.
合成法
1-sec-butyl-4-(3-chlorobenzoyl)piperazine can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with butyl bromide to produce 1-butylpiperazine. This is then further reacted with 3-chlorobenzoyl chloride to produce 1-sec-butyl-4-(3-chlorobenzoyl)piperazine.
科学的研究の応用
1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been found to have a similar mechanism of action to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-12(2)17-7-9-18(10-8-17)15(19)13-5-4-6-14(16)11-13/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXJFLBNZNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

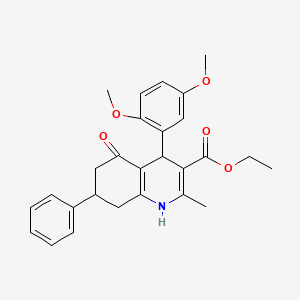
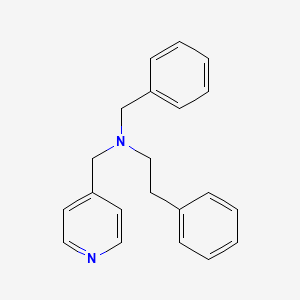
![1-methyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186135.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)


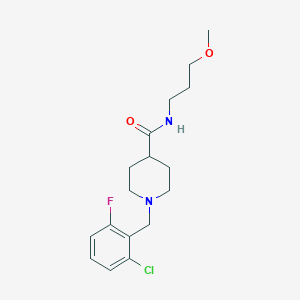
![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)
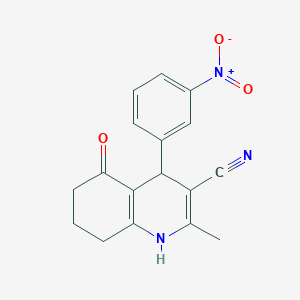
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)
![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
